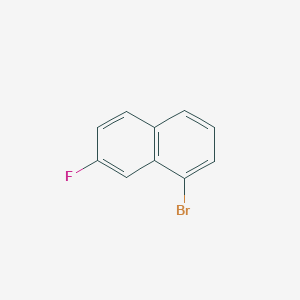

1-Bromo-7-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNJHKLLBKIOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502167 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-91-5 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-7-fluoronaphthalene

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 1-Bromo-7-fluoronaphthalene (CAS No: 13790-91-5), a key building block in the development of novel pharmaceutical agents and advanced materials.[1] The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and critical parameters involved in its preparation. The core of this guide focuses on a robust and widely applicable two-stage synthetic strategy, beginning with the synthesis of the crucial intermediate, 7-fluoro-1-naphthylamine, followed by its conversion to the target molecule via the Sandmeyer reaction. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound featuring a naphthalene core substituted with both a bromine and a fluorine atom.[2] This unique substitution pattern imparts distinct reactivity at different positions of the naphthalene ring, making it a highly versatile intermediate in organic synthesis. The presence of fluorine is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] The bromine atom, in turn, serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, which are foundational in the construction of complex molecular architectures.[5] Consequently, this compound is a valuable starting material for the synthesis of potential therapeutics across various disease areas.

| Compound Property | Value |

| Molecular Formula | C₁₀H₆BrF[2] |

| Molecular Weight | 225.06 g/mol [2] |

| CAS Number | 13790-91-5[2] |

| Appearance | Typically a crystalline solid[2] |

| Solubility | Soluble in organic solvents like chloroform and acetone[2] |

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached by disconnecting the carbon-bromine bond. This retrosynthetic step points to 7-fluoro-1-naphthylamine as the immediate precursor. The amino group on the aromatic ring can be readily converted to a bromo substituent via the well-established Sandmeyer reaction.[6][7] This transformation involves two key steps: the diazotization of the primary amine to form a diazonium salt, followed by the copper(I) bromide-mediated displacement of the diazonium group.

The precursor, 7-fluoro-1-naphthylamine, can be synthesized from a suitable fluoronaphthalene derivative, typically through a nitration-reduction sequence. This overall strategy is outlined below.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Precursor: 7-Fluoro-1-naphthylamine

The synthesis of 7-fluoro-1-naphthylamine is a critical prerequisite. While various methods exist for the preparation of substituted naphthylamines, a common and reliable route involves the nitration of 2-fluoronaphthalene followed by the reduction of the resulting nitro-intermediate.

Step 1: Nitration of 2-Fluoronaphthalene

The nitration of 2-fluoronaphthalene introduces a nitro group onto the naphthalene ring. The directing effects of the fluorine atom and the fused ring system favor substitution at the 1 and 8 positions. Careful control of reaction conditions is necessary to selectively obtain the desired 7-fluoro-1-nitronaphthalene isomer.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Reagents: Slowly add 2-fluoronaphthalene to the cooled sulfuric acid while maintaining the temperature below 5 °C. Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the filtrate is neutral. The resulting 7-fluoro-1-nitronaphthalene can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of 7-Fluoro-1-nitronaphthalene

The nitro group of 7-fluoro-1-nitronaphthalene is then reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).

Experimental Protocol: Reduction

-

Reaction Setup: To a solution of 7-fluoro-1-nitronaphthalene in ethanol, add a catalytic amount of Pd/C.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude 7-fluoro-1-naphthylamine can be purified by recrystallization or column chromatography to yield the desired precursor.

The Sandmeyer Reaction: From Amine to Aryl Bromide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl halide.[7] The reaction proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[6]

The Mechanism of the Sandmeyer Reaction

The reaction is initiated by the diazotization of 7-fluoro-1-naphthylamine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[8][9] This intermediate is generally unstable and is used immediately in the next step.

The diazonium salt is then treated with copper(I) bromide. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[6][10] This aryl radical then abstracts a bromine atom from the now copper(II) bromide species to form the final product, this compound, and regenerate the copper(I) catalyst.[10]

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol: Sandmeyer Reaction

This protocol provides a self-validating system for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Role |

| 7-Fluoro-1-naphthylamine | C₁₀H₈FN | 161.18 | Precursor |

| Hydrobromic Acid (48%) | HBr | 80.91 | Acid Medium |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Copper(I) Bromide | CuBr | 143.45 | Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

Step-by-Step Methodology

-

Diazotization:

-

In a flask maintained at 0-5 °C, dissolve 7-fluoro-1-naphthylamine in aqueous hydrobromic acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at low temperature to ensure complete formation of the diazonium salt.

-

-

Copper(I) Bromide Solution:

-

In a separate reaction vessel, dissolve copper(I) bromide in aqueous hydrobromic acid. Heat the solution gently if necessary to achieve dissolution, then cool it to room temperature.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Sources

- 1. 13790-91-5|this compound|BLD Pharm [bldpharm.com]

- 2. indiamart.com [indiamart.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-Bromo-7-fluoronaphthalene (CAS No. 13790-91-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1-Bromo-7-fluoronaphthalene in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by bromine and fluorine—such as altered lipophilicity, metabolic stability, and binding interactions—make them invaluable tools for medicinal chemists. This compound, a di-halogenated polycyclic aromatic hydrocarbon, emerges as a highly versatile and strategic building block. Its naphthalene core provides a rigid scaffold, while the distinct electronic environments of the bromo and fluoro substituents offer orthogonal reactivity, enabling selective and sequential chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, particularly in the pharmaceutical sector.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development. Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 13790-91-5 |

| Molecular Formula | C₁₀H₆BrF |

| Molecular Weight | 225.06 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone |

-

¹H NMR: The proton NMR spectrum is expected to show six distinct aromatic proton signals, each exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum should display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts, and the fluorine-coupled carbons will appear as doublets.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 224 and 226 of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound: A Proposed Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on well-established organofluorine and organobromine chemistry. The proposed synthesis starts from the commercially available 7-fluoro-1-naphthylamine and proceeds via a Sandmeyer-type reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 7-Fluoro-1-naphthylamine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 7-fluoro-1-naphthylamine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of complex organic molecules with potential therapeutic applications.

Role as a Versatile Building Block

The bromine and fluorine atoms on the naphthalene ring offer distinct and orthogonal reactivity. The bromine atom is susceptible to a wide range of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, is generally unreactive under these conditions, allowing it to be carried through multiple synthetic steps. This differential reactivity is highly advantageous in multi-step syntheses of complex drug candidates.

Caption: Role in the synthesis of potential drug candidates.

Potential Therapeutic Areas

While specific examples of drugs derived from this compound are not yet prevalent in the public domain, the broader class of substituted naphthalenes has shown promise in various therapeutic areas, including:

-

Oncology: Naphthalene derivatives have been investigated as anticancer agents.[1] The rigid aromatic scaffold can be functionalized to interact with various biological targets, such as kinases and tubulin.

-

Infectious Diseases: Certain functionalized naphthalenes have demonstrated antibacterial and antifungal properties.

-

Neuroscience: The naphthalene core is present in some compounds targeting the central nervous system.

The introduction of a fluorine atom can enhance metabolic stability and cell permeability, while the bromine atom serves as a handle for further diversification, making this compound a promising starting material for the discovery of novel therapeutics in these and other areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

This compound is a strategically important building block for chemical synthesis, offering a unique combination of a rigid scaffold and orthogonally reactive halogen substituents. While detailed, publicly available data on its synthesis and applications are still emerging, its potential for the development of novel pharmaceuticals and functional materials is significant. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

Sources

reactivity of 1-Bromo-7-fluoronaphthalene

An In-Depth Technical Guide to the Reactivity of 1-Bromo-7-fluoronaphthalene

Abstract

This compound is a pivotal, di-halogenated building block in modern synthetic chemistry, offering strategic advantages for the construction of complex molecular architectures. Its utility is rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This guide provides a comprehensive analysis of the core reactivity principles governing this molecule. We will explore its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metallations, and nucleophilic aromatic substitutions. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic campaigns.

Introduction: Physicochemical Properties and Strategic Value

This compound (C₁₀H₆BrF) is a substituted naphthalene derivative featuring two distinct halogen atoms at positions 1 and 7.[1] This unique substitution pattern is not merely a structural curiosity; it is a carefully designed feature that enables chemists to perform selective chemical modifications. The bromine atom serves as a versatile synthetic handle for a multitude of reactions, while the fluorine atom often imparts desirable physicochemical properties, such as metabolic stability and altered lipophilicity, to the final product.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrF | [1] |

| Molecular Weight | 225.06 g/mol | [1] |

| CAS Number | 148406-35-3 | [1] |

| Appearance | Typically a crystalline solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) | [1] |

The strategic value of this molecule lies in the orthogonal reactivity of the two halogen atoms. The C-Br bond is significantly more susceptible to oxidative addition by transition metals and metallation, making it the primary site for functionalization.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is dictated by the electronic and steric effects of its substituents and the inherent differences between the C-Br and C-F bonds.

Comparative Analysis of the C-Br and C-F Bonds

The C-Br bond is longer, weaker, and more polarizable than the C-F bond. This makes it the kinetically and thermodynamically favored site for reactions initiated by oxidative addition (e.g., with Pd(0) catalysts) or metal-halogen exchange. Conversely, the C-F bond is one of the strongest single bonds in organic chemistry and is generally inert under conditions used to modify the C-Br bond.

Caption: Comparative reactivity of C-Br vs. C-F bonds.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the C-Br position is dominant, it is crucial to understand the principles of SNAr. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[3][4]

For this compound, which lacks such activating groups, SNAr is generally disfavored. However, it is noteworthy that in activated systems, the reactivity order for halogens as leaving groups is often F > Cl > Br > I.[4][5] This counterintuitive trend arises because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and thus more susceptible to the initial, rate-limiting nucleophilic attack.[5][6]

Key Synthetic Transformations

The selective reactivity of the C-Br bond enables a wide array of high-value synthetic transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[7][8] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[8] For this compound, this reaction proceeds selectively at the C-Br position.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific boronic acids.

-

Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).[7]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %).[7]

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid[9] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction medium |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] The reaction couples an amine with an aryl halide and has largely replaced harsher classical methods.[10] The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guide; the optimal ligand and base depend on the amine's steric and electronic properties.[12]

-

Reactor Setup: In a glovebox or under an argon atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water, dry the organic phase, and concentrate. Purify the residue via column chromatography.

Metallation Reactions: Grignard Reagent Formation

The formation of organometallic reagents, such as Grignard reagents, is a classic transformation for aryl bromides.[13][14] This reaction involves the insertion of magnesium metal into the C-Br bond, converting the electrophilic carbon into a potent nucleophile.[15]

Causality in Experimental Choice: Anhydrous ether solvents (like THF or diethyl ether) are critical for Grignard reagent formation for two reasons: they are aprotic, preventing the highly basic Grignard reagent from being quenched, and their Lewis basic oxygen atoms coordinate to and stabilize the magnesium center.[15][16]

Caption: Workflow for Grignard reagent formation and reaction.

Experimental Protocol: Grignard Reagent Formation and Trapping

-

Reactor Setup: Assemble a three-neck flask equipped with a condenser, dropping funnel, and argon inlet. Flame-dry the entire apparatus and allow it to cool under argon.

-

Magnesium Activation: Add magnesium turnings (1.5 equiv) to the flask. Activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane until a color change or bubbling is observed.[16]

-

Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Addition: Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution to 0 °C and add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) slowly.[17]

-

Quenching and Workup: After the reaction is complete, quench carefully by slowly adding saturated aqueous NH₄Cl solution, followed by an acidic workup (e.g., 1M HCl) if necessary. Extract the product with an organic solvent.

-

Purification: Dry, concentrate, and purify the product as required.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the C-Br bond. This site can be selectively functionalized through a host of robust and well-established methodologies, most notably palladium-catalyzed cross-coupling and Grignard reagent formation. The C-F bond remains largely inert under these conditions, serving as a stable substituent that can be carried through multi-step syntheses to modulate the properties of the target molecule. A thorough understanding of these reactivity principles allows chemists to design efficient and elegant synthetic routes toward novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

1 Bromo 7 Fluoronaphthalene, Grade: Technical Grade. IndiaMART. [Link]

-

1-Bromo 4-fluoronaphthalene | C10H6BrF | CID 67647. PubChem, NIH. [Link]

-

1-Bromonaphthalene. Wikipedia. [Link]

-

1-Fluoronaphthalene | C10H7F | CID 9450. PubChem, NIH. [Link]

-

Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

7-Bromo-1-fluoronaphthalene | C10H6BrF | CID 297658. PubChem, NIH. [Link]

-

Mechanochemical Activation of C–F Bonds: A New Route to Grignard Reagents from Organofluorines. Semantic Scholar. [Link]

-

aromatic nucleophilic substitution: Topics. Science.gov. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9). Cheméo. [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]

-

Understanding 1-Bromo-7-fluoroheptane: A Deep Dive for Chemical Manufacturers. LinkedIn. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Naphthalene, 1-bromo-. NIST WebBook. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. leah4sci.com [leah4sci.com]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-7-fluoronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realm of chemical synthesis and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate application. 1-Bromo-7-fluoronaphthalene, a substituted polycyclic aromatic hydrocarbon, presents a unique solubility profile owing to its distinct structural features: a bulky, hydrophobic naphthalene core functionalized with a moderately polar bromo group and a highly electronegative fluoro group. This guide provides an in-depth exploration of the solubility of this compound in various organic solvents, offering a blend of theoretical principles, qualitative data, and practical experimental methodologies. As a Senior Application Scientist, the narrative herein is crafted to not only present data but to elucidate the underlying chemical principles that govern the dissolution process, empowering researchers to make informed decisions in their laboratory work.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound is a solid at room temperature, a characteristic that necessitates the disruption of its crystal lattice energy for dissolution to occur.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrF | [1] |

| Molecular Weight | 225.06 g/mol | [1] |

| Appearance | Typically a crystalline solid | [1] |

| Boiling Point | Approximately 286.6 - 300°C | [1][2] |

| CAS Number | 13790-91-5 | [1] |

The presence of both a bromine and a fluorine atom on the naphthalene ring introduces a degree of polarity to the otherwise nonpolar aromatic system. The C-Br bond is moderately polar, while the C-F bond is highly polar. However, the overall molecule remains largely nonpolar due to the dominance of the hydrophobic naphthalene core. This structural duality is key to understanding its solubility behavior.

Principles of Solubility: A "Like Dissolves Like" Perspective

The age-old adage "like dissolves like" remains a powerful guiding principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The dissolution of this compound in an organic solvent can be visualized as a three-step process:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released as the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔHsoln) is the sum of the enthalpy changes for these three steps. A negative or small positive ΔHsoln favors dissolution.

Qualitative Solubility of this compound

Known Solvents:

These solvents are all polar aprotic, possessing a moderate to high dielectric constant, which allows them to effectively solvate the polarizable naphthalene ring and the polar C-Br and C-F bonds of this compound.

Predicting Solubility in a Broader Range of Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can predict its likely solubility in a wider array of organic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

Given the predominantly nonpolar character of the naphthalene core, this compound is expected to exhibit good solubility in nonpolar aromatic solvents like toluene and moderate solubility in nonpolar aliphatic solvents like hexane . The π-π stacking interactions between the naphthalene ring and the benzene ring of toluene would contribute favorably to the dissolution process.

Polar Aprotic Solvents (e.g., Tetrahydrofuran, Ethyl Acetate)

Similar to its known solubility in chloroform, dichloromethane, and acetone, this compound is anticipated to be soluble in other polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate . These solvents can engage in dipole-dipole interactions with the C-Br and C-F bonds.

Polar Protic Solvents (e.g., Methanol, Ethanol)

The solubility in polar protic solvents like methanol and ethanol is expected to be lower than in polar aprotic solvents. While these solvents can act as hydrogen bond acceptors for the fluorine atom, the large, nonpolar naphthalene moiety will hinder extensive solvation by the highly ordered hydrogen-bonded network of the alcohols.

Very Polar Solvents (e.g., Water, Dimethyl Sulfoxide)

This compound is predicted to be insoluble in water due to its large hydrophobic surface area. The energy required to disrupt the strong hydrogen bonding network of water would not be compensated by the weak interactions with the solute. In highly polar aprotic solvents like dimethyl sulfoxide (DMSO) , some solubility may be observed due to its strong solvating power.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a crystalline solid like this compound in an organic solvent.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. d. Dilute the filtered aliquot with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration. c. Inject the diluted sample solution into the HPLC system. d. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve. e. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Perspectives

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While qualitative data provides a foundational understanding, precise quantitative measurements are crucial for many applications. The principles and experimental protocols detailed in this guide offer a robust framework for researchers to predict, understand, and determine the solubility of this and other similar compounds. As research progresses, the development of computational models for solubility prediction will likely reduce the need for extensive experimental screening, accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

-

IndiaMART. 1 Bromo 7 Fluoronaphthalene, Grade: Technical Grade. [Link]

-

LibreTexts Chemistry. Solubility. [Link]

Sources

Spectroscopic Profile of 1-Bromo-7-fluoronaphthalene: A Technical Guide for Researchers

Introduction

1-Bromo-7-fluoronaphthalene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C₁₀H₆BrF.[1][2] As a substituted naphthalene, its unique electronic and steric properties, conferred by the presence of both bromine and fluorine atoms at specific positions on the naphthalene core, make it a molecule of significant interest in synthetic organic chemistry. Halogenated naphthalenes are recognized as valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3] The strategic placement of bromine and fluorine substituents allows for selective functionalization through various cross-coupling reactions, offering a versatile platform for the construction of novel molecular architectures.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of readily available, published experimental spectra for this specific isomer, this document serves as a predictive guide based on established principles of spectroscopic analysis and comparative data from structurally related compounds. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound features a naphthalene ring system with a bromine atom at the C-1 position and a fluorine atom at the C-7 position. The presence of these two different halogen substituents on the aromatic framework is expected to induce distinct effects on the electron distribution and, consequently, on the molecule's interaction with electromagnetic radiation. These effects will be reflected in its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as by their positions on the ring.

Based on data for 1-bromonaphthalene[4][5] and considering the substituent effects of fluorine, the following predictions can be made:

-

Downfield Shift of Protons near Electronegative Substituents: The protons ortho and peri to the bromine and fluorine atoms will experience deshielding and thus appear at lower field (higher ppm values).

-

Complex Splitting Patterns: The protons will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The coupling constants (J values) will be characteristic of ortho, meta, and para relationships in the naphthalene ring system.

Predicted ¹H NMR Chemical Shift Ranges:

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | 7.8 - 8.2 | Doublet |

| H-3 | 7.2 - 7.6 | Triplet |

| H-4 | 7.6 - 8.0 | Doublet |

| H-5 | 7.9 - 8.3 | Doublet |

| H-6 | 7.3 - 7.7 | Triplet |

| H-8 | 7.5 - 7.9 | Doublet of doublets |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce the coupling constants.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, one for each of the ten carbon atoms in the naphthalene ring, due to the molecule's asymmetry. The chemical shifts will be significantly influenced by the attached halogens.

-

Carbon Bearing Bromine (C-1): This carbon is expected to be shielded compared to the corresponding carbon in naphthalene due to the "heavy atom effect" of bromine, appearing at a relatively upfield chemical shift.

-

Carbon Bearing Fluorine (C-7): This carbon will be strongly deshielded due to the high electronegativity of fluorine and will appear at a downfield chemical shift. It will also exhibit a large one-bond coupling constant (¹JCF).[6]

-

Other Aromatic Carbons: The remaining carbon atoms will have chemical shifts in the typical aromatic region (110-140 ppm), with their exact positions influenced by the inductive and resonance effects of the substituents.[7]

Predicted ¹³C NMR Chemical Shift Ranges:

| Carbon Position | Predicted Chemical Shift (ppm) | Expected ¹³C-¹⁹F Coupling |

| C-1 | 120 - 125 | No |

| C-2 | 128 - 132 | Small (³JCF) |

| C-3 | 125 - 129 | Small (⁴JCF) |

| C-4 | 129 - 133 | No |

| C-4a | 130 - 135 | No |

| C-5 | 126 - 130 | Small (³JCF) |

| C-6 | 115 - 120 | Yes (²JCF) |

| C-7 | 158 - 163 | Large (¹JCF) |

| C-8 | 110 - 115 | Yes (²JCF) |

| C-8a | 133 - 138 | Small (⁴JCF) |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the ten distinct carbon signals and observe the C-F coupling patterns.

¹⁹F NMR Spectroscopy: A Predictive Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[8] The spectrum of this compound is expected to show a single signal for the fluorine atom at the C-7 position.

The chemical shift of the fluorine atom will be in the characteristic range for aromatic fluorides.[9][10][11][12] The signal will likely be a multiplet due to coupling with the neighboring protons (H-6 and H-8).

Predicted ¹⁹F NMR Chemical Shift:

-

Chemical Shift: -110 to -130 ppm (relative to CFCl₃).

-

Multiplicity: Doublet of doublets.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a probe capable of ¹⁹F detection.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

Data Processing: Process the data as with other NMR experiments.

-

Analysis: Determine the chemical shift and analyze the multiplicity of the fluorine signal.

Sources

- 1. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling of 1-Bromo-7-fluoronaphthalene for Research Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-Bromo-7-fluoronaphthalene (CAS No. 13790-91-5), a key intermediate in pharmaceutical and materials science research. Given its classification as a hazardous substance and the general risks associated with halogenated aromatic compounds, a robust understanding and implementation of safety protocols are paramount. This document is intended for researchers, laboratory managers, and drug development professionals who work with this compound.

Section 1: Compound Profile & Hazard Identification

A thorough understanding of a chemical's properties is the foundation of a reliable safety protocol. This compound is a disubstituted naphthalene derivative, and its properties are summarized below.

Physicochemical Properties

The fundamental identity and physical characteristics of this compound are detailed in the following table.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 13790-91-5 | [1] |

| Molecular Formula | C₁₀H₆BrF | [1] |

| Molecular Weight | 225.06 g/mol | [1] |

| Physical Form | Crystalline Solid | [1] |

| Solubility | Soluble in organic solvents like chloroform and acetone. | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) |

GHS Hazard Classification & Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with irritation and acute toxicity upon ingestion. It is crucial to note that, like many specialized research chemicals, the toxicological properties have not been fully investigated, warranting a cautious approach that minimizes all potential routes of exposure.[2][3]

The hazards associated with halogenated aromatic compounds as a class include potential for skin and eye irritation, respiratory effects, and, for some related compounds, liver injury with prolonged exposure.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |

Section 2: Risk Assessment & Exposure Control

Effective risk management relies on a hierarchy of controls, prioritizing engineering solutions before personal protective equipment (PPE). The causality is simple: removing the hazard from the operator's environment is inherently safer than relying solely on a barrier.

Engineering Controls

The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood . This is non-negotiable. The potential for respiratory irritation (H335) and the unknown long-term inhalation effects demand that all weighing, transferring, and dissolution operations be conducted within a contained, ventilated space.[7] The fume hood's airflow protects the user from inhaling airborne particulates.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the specific task. The following workflow illustrates the decision-making process for appropriate PPE selection.

Caption: PPE selection logic based on the experimental task.

-

Eye/Face Protection : Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2]

-

Skin Protection : Wear a flame-resistant lab coat and appropriate protective gloves. While specific permeation data for this compound is not widely available, butyl rubber gloves are recommended for similar aromatic halogenated compounds.[8] Nitrile gloves are also commonly used but should be changed immediately upon contamination.

-

Respiratory Protection : When handling the neat solid outside of a fume hood (a practice that should be avoided), a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is necessary.[8]

Section 3: Safe Handling & Storage Protocols

Adherence to a standardized protocol minimizes variability and risk. The following steps represent a self-validating system for handling the solid compound.

Step-by-Step Handling Protocol (Solid)

-

Preparation : Before handling, review this safety guide and the manufacturer's SDS. Ensure a chemical fume hood is operational and the workspace is clear of incompatible materials, such as strong oxidizing agents.[2]

-

Don PPE : Put on all required PPE as determined by the workflow in Section 2.2.

-

Transfer : Conduct all transfers within the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid generating dust.

-

Dissolution : If making a solution, add the solvent to the solid slowly to prevent splashing.

-

Cleanup : Clean any contaminated surfaces with an appropriate solvent (e.g., alcohol), followed by soap and water.[8] All contaminated disposable materials (weigh boats, wipes) must be treated as hazardous waste.

-

Doff PPE : Remove gloves and other PPE, avoiding contact with the outer contaminated surface. Wash hands thoroughly with soap and water.[6]

Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing accidents.

-

Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6][7] The recommended storage temperature is room temperature.

-

Incompatibilities : Keep away from strong oxidizing agents.[2]

-

Labeling : Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Section 4: Emergency & First Aid Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Response

The response to a spill depends on its scale and location. The following workflow provides a logical decision-making process.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 1-Bromo 4-fluoronaphthalene | C10H6BrF | CID 67647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. 1-FLUORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1-Bromo-7-fluoronaphthalene storage conditions

An In-Depth Technical Guide to the Storage and Handling of 1-Bromo-7-fluoronaphthalene

For researchers, scientists, and professionals in drug development, the integrity and purity of chemical reagents are paramount. This guide provides a comprehensive overview of the optimal storage and handling conditions for this compound (CAS No: 13790-91-5), a key building block in various synthetic pathways. Adherence to these protocols is crucial for ensuring the compound's stability, minimizing degradation, and guaranteeing experimental reproducibility.

Core Storage Recommendations

The primary storage directive for this compound is to maintain it in a tightly sealed container in a dry environment at room temperature.[1] This recommendation is based on the compound's physical and chemical properties and is designed to prevent contamination and chemical degradation.

Table 1: Summary of Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures. |

| Atmosphere | Dry/Inert | Prevents moisture absorption and potential side reactions. |

| Container | Tightly Sealed | Minimizes sublimation and protects from atmospheric contaminants. |

| Light | Protect from Light | While not explicitly stated, it is good practice for aromatic compounds. |

The Scientific Basis for Recommended Storage

Understanding the "why" behind storage protocols is fundamental to ensuring compliance and adapting to specific laboratory environments. The storage conditions for this compound are dictated by its chemical structure and the inherent reactivity of halogenated aromatic compounds.

Inert Atmosphere: The Importance of a Dry Environment

Storing this compound in a dry environment is critical. While generally unreactive with water at ambient temperatures, many organic compounds can be sensitive to moisture over long-term storage.[2] For halogenated naphthalenes, a dry atmosphere mitigates the risk of hydrolysis, which, although unlikely under standard conditions, could be catalyzed by impurities or elevated temperatures. More importantly, it prevents the compound from absorbing water, which could affect its mass and concentration in solution-based applications.

Temperature Control: Room Temperature Stability

Chemical suppliers indicate that this compound is stable at room temperature.[1] Refrigeration, as is common for many organic reagents, is also an acceptable long-term storage strategy, further minimizing any potential for degradation over extended periods.[3] It is crucial to avoid high temperatures and sources of ignition, as is standard practice for all laboratory chemicals.[4][5]

Container Integrity: The Necessity of a Tightly Sealed Vessel

Handling Protocols and Personal Protective Equipment (PPE)

Safe handling of this compound is as crucial as its proper storage. Based on data from similar halogenated naphthalenes, appropriate precautions should be taken to avoid exposure.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This minimizes the inhalation of any dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[8]

-

Hand Protection: Chemical-resistant gloves should be worn. It is advisable to consult the glove manufacturer's specifications for compatibility with halogenated aromatic compounds.[8]

-

Skin Protection: A lab coat should be worn to prevent skin contact. In cases of potential splashing, additional protective clothing may be necessary.[6]

Diagram 1: Handling and PPE Workflow

Caption: Workflow for the safe handling of this compound.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored away from incompatible materials. The primary incompatibility for halogenated aromatic compounds is with strong oxidizing agents.[4][9] Contact with strong oxidizers can lead to vigorous reactions, potentially causing fire or explosion. It is also prudent to store it separately from strong bases and reactive metals.

Diagram 2: Incompatibility Chart

Caption: Key incompatibilities for this compound.

Accidental Release and Disposal

In the event of a spill, the area should be evacuated, and sources of ignition removed. The spilled solid should be carefully swept up to avoid generating dust and placed in a suitable, labeled container for disposal.[6] All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][10]

Long-Term Stability and Purity Assessment

For long-term storage, it is advisable to periodically assess the purity of this compound. This can be achieved through standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any degradation products.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.

-

Melting Point Analysis: A broadened or depressed melting point can indicate the presence of impurities.

By adhering to these storage and handling guidelines, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

-

IndiaMART. 1 Bromo 7 Fluoronaphthalene, Grade: Technical Grade. Available from: [Link]

-

PubChem. 1-Fluoronaphthalene. Available from: [Link]

-

PubChem. 7-Bromo-1-fluoronaphthalene. Available from: [Link]

-

University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. Available from: [Link]

-

PubChem. 1-Bromo-4-fluoronaphthalene. Available from: [Link]

-

Cole-Parmer. 1-Bromonaphthalene Material Safety Data Sheet. Available from: [Link]

-

Wikipedia. 1-Bromonaphthalene. Available from: [Link]

-

Carl ROTH. 1-Bromonaphthalene Safety Data Sheet. Available from: [Link]

-

Alpha Resources. NAPHTHALENE Safety Data Sheet. Available from: [Link]

-

University of California, Santa Barbara. Safe Storage of Hazardous Chemicals. Available from: [Link]

-

iGEM. Standard Operating Procedures for Naphthalene. Available from: [Link]

-

University of Toronto. Hazardous Waste Storage and Disposal. Available from: [Link]

- Google Patents. Prepn process of 1-fluoronaphthalene.

Sources

- 1. 13790-91-5|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]

- 3. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. alpharesources.com [alpharesources.com]

- 6. echemi.com [echemi.com]

- 7. static.igem.org [static.igem.org]

- 8. carlroth.com [carlroth.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

An In-depth Technical Guide to 1-Bromo-7-fluoronaphthalene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-7-fluoronaphthalene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific historical data on this particular isomer, this guide focuses on its fundamental chemical properties, plausible synthetic routes derived from established naphthalene chemistry, and prospective applications based on the known reactivity of related bromo- and fluoro-naphthalene derivatives. This document serves as a foundational resource for researchers interested in the strategic utilization of 1,7-disubstituted naphthalenes in novel molecular design and synthesis.

Introduction: The Strategic Importance of Substituted Naphthalenes

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of a wide array of functional organic molecules.[1] Its derivatives are integral to pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[2] The introduction of halogen substituents, such as bromine and fluorine, onto the naphthalene core dramatically influences the molecule's physicochemical and biological properties.

Fluorine, in particular, is a crucial element in modern drug discovery. Its high electronegativity and relatively small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Bromine, a larger and more polarizable halogen, often serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and is also known to contribute to the therapeutic activity of certain compounds.

This guide focuses on the specific isomer, this compound, a molecule that combines the unique attributes of both bromine and fluorine substitution at the 1 and 7 positions of the naphthalene ring. While direct literature on the discovery and history of this compound is scarce, its chemical structure suggests significant potential as a building block in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

Based on data from commercial suppliers and predictions from its structure, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13790-91-5 | Commercial Suppliers |

| Molecular Formula | C₁₀H₆BrF | PubChem |

| Molecular Weight | 225.06 g/mol | PubChem |

| Appearance | Typically a crystalline solid | IndiaMART[3] |

| Boiling Point | Approx. 290-300°C | IndiaMART[3] |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and acetone | IndiaMART[3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show six distinct aromatic proton signals. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the through-space coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring, with the carbons directly bonded to the halogens showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Plausible Synthetic Pathways

The synthesis of this compound is not well-documented in scientific literature. However, several logical synthetic routes can be proposed based on established methodologies for the synthesis of disubstituted naphthalenes. The choice of pathway would depend on the availability and cost of starting materials and the desired scale of the synthesis.

Pathway A: Bromination of 2-Fluoronaphthalene

One potential route starts with the commercially available 2-fluoronaphthalene. Electrophilic bromination of 2-fluoronaphthalene would likely lead to a mixture of isomers. The directing effects of the fluorine atom would need to be carefully considered to optimize the formation of the desired 1-bromo-7-fluoro isomer.

Experimental Protocol: Electrophilic Bromination (Hypothetical)

-

Dissolution: Dissolve 2-fluoronaphthalene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Cooling: Cool the solution to a low temperature (e.g., 0°C) to control the reaction rate and minimize side product formation.

-

Brominating Agent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid, or elemental bromine).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer.

Pathway B: Sandmeyer Reaction from a Substituted Naphthylamine

A more regioselective approach would involve the Sandmeyer reaction, a classic method for introducing halogens to an aromatic ring via a diazonium salt intermediate.[4][5][6] This pathway would likely start from a suitable amino-fluoronaphthalene or amino-bromonaphthalene precursor.

Experimental Protocol: Sandmeyer Reaction (Hypothetical)

-

Diazotization: Dissolve the starting amine (e.g., 7-fluoro-1-naphthylamine) in an acidic solution (e.g., HBr in water) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

-

Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, and dry. Purify the crude product by column chromatography or recrystallization.

Potential Applications

While specific applications of this compound are not extensively reported, its structure suggests utility in several areas of chemical research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The presence of both a bromine and a fluorine atom on the naphthalene scaffold makes this compound a potentially valuable building block for the synthesis of novel drug candidates.

-

Scaffold for Bioactive Molecules: The naphthalene core is found in numerous FDA-approved drugs.[1] The 1-bromo-7-fluoro substitution pattern provides a unique template for creating new chemical entities with potentially enhanced biological activity.

-

Site for Further Functionalization: The bromine atom at the 1-position can be readily converted to other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the naphthalene core to optimize drug-like properties.

-

Modulation of Pharmacokinetic Properties: The fluorine atom at the 7-position can improve metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. It can also enhance membrane permeability and binding affinity to target proteins.

Organic Electronics and Materials Science

Naphthalene derivatives are also of significant interest in the field of organic electronics due to their inherent aromaticity and tunable electronic properties.[2]

-

Building Block for Organic Semiconductors: The extended π-system of the naphthalene core can be further functionalized to create materials with desirable charge transport properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

-

Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine and bromine atoms can be used to lower the HOMO and LUMO energy levels of the resulting materials, which is crucial for designing efficient n-type organic semiconductors.

Conclusion and Future Outlook

This compound represents a chemical entity with considerable untapped potential. While its history and specific applications are not yet well-defined in the public domain, its structure provides a compelling platform for innovation in both medicinal chemistry and materials science. The plausible synthetic routes outlined in this guide, based on fundamental and reliable organic reactions, offer a starting point for its laboratory-scale preparation.

Future research into this molecule could involve:

-

The development and optimization of a high-yield, regioselective synthesis.

-

A thorough characterization of its physicochemical and spectroscopic properties.

-

The exploration of its reactivity in a variety of cross-coupling and functional group transformation reactions.

-

The synthesis and biological evaluation of novel derivatives for potential therapeutic applications.

-

The investigation of its utility in the creation of new organic electronic materials.

As the demand for novel and structurally diverse chemical building blocks continues to grow, it is anticipated that the scientific community will further explore the chemistry and potential of this compound and its related isomers.

References

-

IndiaMART. (n.d.). 1 Bromo 7 Fluoronaphthalene, Grade: Technical Grade. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Singh, S. K., & Singh, P. P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]

- 3. indiamart.com [indiamart.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

Methodological & Application

Application Notes & Protocols: 1-Bromo-7-fluoronaphthalene as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Naphthalene Scaffolds